4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol
Description
4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol is an organic compound with a complex structure that includes a naphthalene core substituted with benzylamino, ethyl, and methoxy groups
Properties
IUPAC Name |
4-(benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-16-18(23)10-15-11-19(24-2)20(25-3)12-17(15)21(16)22-13-14-8-6-5-7-9-14/h5-12,22-23H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNCLLAFYWANJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CC=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of 4-hydroxycoumarin, aromatic aldehydes, and secondary amines in the presence of a catalyst such as oxalic acid . This reaction is carried out under ambient conditions in aqueous media, making it an environmentally friendly method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and minimizing waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typically carried out using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroquinones.
Scientific Research Applications
4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole: This compound has similar antimicrobial properties and is used in medicinal chemistry.
Pyridazine and Pyridazinone Derivatives: These compounds share structural similarities and have diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of benzylamino, ethyl, and methoxy groups makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
